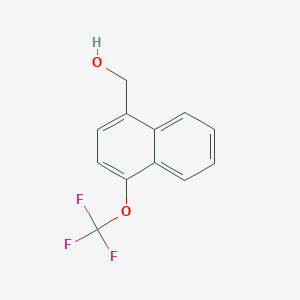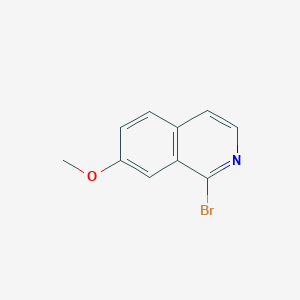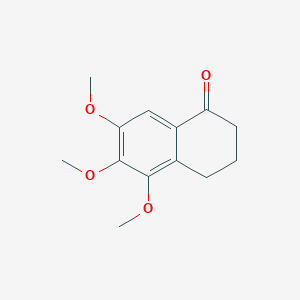
5,6,7-Trimethoxy-3,4-dihydronaphthalen-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,7-Trimethoxy-3,4-dihydronaphthalen-1(2H)-one is a chemical compound with a complex structure that includes three methoxy groups attached to a dihydronaphthalene core
Méthodes De Préparation
The synthesis of 5,6,7-Trimethoxy-3,4-dihydronaphthalen-1(2H)-one typically involves multiple steps, starting from simpler aromatic compounds. One common synthetic route includes the methylation of a naphthalene derivative followed by reduction and cyclization reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperatures, pressures, and the use of specific catalysts.
Analyse Des Réactions Chimiques
5,6,7-Trimethoxy-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the compound into a more saturated form.
Substitution: Methoxy groups can be replaced with other substituents under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5,6,7-Trimethoxy-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5,6,7-Trimethoxy-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various effects, depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar compounds to 5,6,7-Trimethoxy-3,4-dihydronaphthalen-1(2H)-one include other methoxy-substituted naphthalene derivatives These compounds share structural similarities but may differ in their chemical reactivity and biological activity
Propriétés
Numéro CAS |
20875-63-2 |
|---|---|
Formule moléculaire |
C13H16O4 |
Poids moléculaire |
236.26 g/mol |
Nom IUPAC |
5,6,7-trimethoxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C13H16O4/c1-15-11-7-9-8(5-4-6-10(9)14)12(16-2)13(11)17-3/h7H,4-6H2,1-3H3 |
Clé InChI |
WJEXEEMYPRLYDI-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C2CCCC(=O)C2=C1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


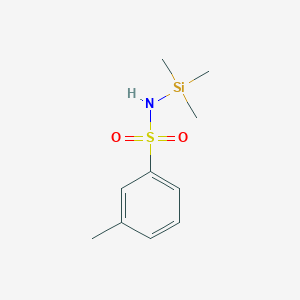
![[3,4'-Bipyridine]-3',5'-dicarboxylic acid](/img/structure/B11872154.png)

![(3-(Dimethylamino)imidazo[5,1-a]isoquinolin-1-yl)methanol](/img/structure/B11872167.png)


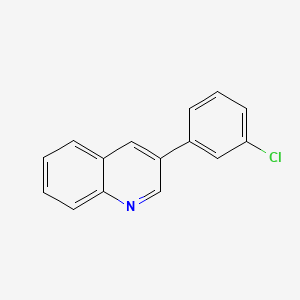
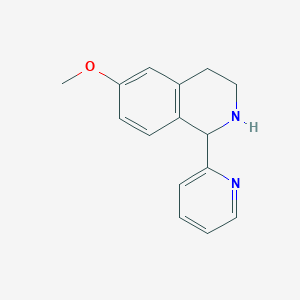
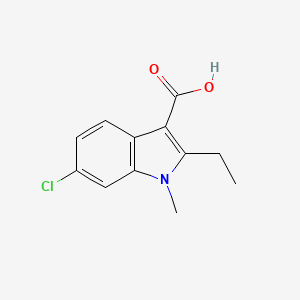
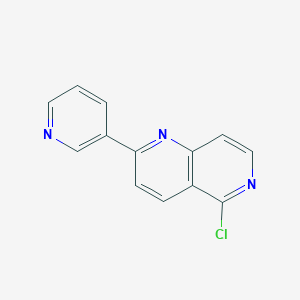
![2-(2,4-Dioxo-8-thia-1,3-diazaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B11872211.png)
![[2,4'-Bipyridine]-3,3'-dicarboxylic acid](/img/structure/B11872228.png)
